4-Chlorodiphenylmethane
Overview
Description
Scientific Research Applications
4-Chlorodiphenylmethane has a wide range of applications in scientific research:
Safety and Hazards
4-Chlorodiphenylmethane may be corrosive to metals and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Relevant Papers Several papers have been published on this compound. One discusses the end-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride . Another paper presents the direct syntheses of diphenylmethanol derivatives from substituted benzenes and CHCl3 through Friedel-Crafts alkylation .
Mechanism of Action
Mode of Action
The mode of action of 4-Chlorodiphenylmethane is not well understood at this time. As a chlorinated derivative of diphenylmethane, it may interact with its targets in a similar manner to other chlorinated organic compounds. These interactions could potentially involve binding to or modifying target proteins, but the exact mechanisms remain to be elucidated .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well documented in the literature. As a lipophilic compound, it may be expected to have good absorption and distribution within the body. Its metabolism and excretion patterns are currently unknown .
Result of Action
Given its structural similarity to diphenylmethane, it may have similar effects, but this remains to be confirmed through experimental studies .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. For instance, it is recommended to store the compound in a dry room at normal temperature for optimal stability .
Preparation Methods
4-Chlorodiphenylmethane can be synthesized through several methods:
Radical Substitution Reaction: One common method involves the radical substitution reaction between diphenylmethane and chlorine gas.
Industrial Production: In industrial settings, the compound is often produced by the chlorination of diphenylmethane using chlorine gas in the presence of a catalyst.
Chemical Reactions Analysis
4-Chlorodiphenylmethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form diphenylmethanol derivatives or reduced to form diphenylmethane.
Friedel-Crafts Alkylation: It can undergo Friedel-Crafts alkylation reactions with aromatic compounds in the presence of a Lewis acid catalyst such as aluminum chloride.
The major products formed from these reactions include diphenylmethanol, diphenylmethane, and various substituted diphenylmethane derivatives .
Comparison with Similar Compounds
4-Chlorodiphenylmethane can be compared with other similar compounds such as:
Diphenylmethane: Unlike this compound, diphenylmethane lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
Diphenylmethanol: This compound is the hydroxylated derivative of diphenylmethane and is often formed as a product in the oxidation of this compound.
Benzhydrol: Similar to diphenylmethanol, benzhydrol is another hydroxylated derivative but with a different substitution pattern.
The presence of the chlorine atom in this compound imparts unique reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-benzyl-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOGRKGIBGKRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073238 | |
Record name | Benzene, 1-chloro-4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
mp = 7.5 deg C; [HSDB] | |
Record name | (4-Chlorophenyl)phenylmethane | |
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Boiling Point |
298 °C @ 742 MM HG | |
Record name | (4-CHLOROPHENYL)PHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER, SOL IN ACETONE | |
Record name | (4-CHLOROPHENYL)PHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1247 @ 20 °C/20 °C | |
Record name | (4-CHLOROPHENYL)PHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
831-81-2 | |
Record name | (4-Chlorophenyl)phenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Chlorobenzylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83166 | |
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Record name | Benzene, 1-chloro-4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorodiphenylmethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLORODIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF8MF37RDF | |
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Record name | (4-CHLOROPHENYL)PHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
7.5 °C | |
Record name | (4-CHLOROPHENYL)PHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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